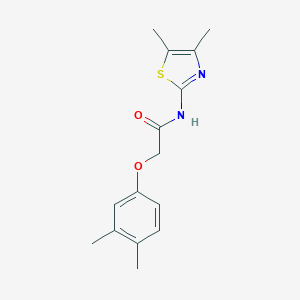![molecular formula C19H19N3O5 B284653 Allyl 5-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284653.png)
Allyl 5-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 5-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a chemical compound that has been extensively studied for its potential applications in the field of medicine and biotechnology. This compound is a member of the pyrido[2,3-d]pyrimidine family, which has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of allyl 5-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is not fully understood. However, studies have shown that this compound can inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antiviral and antimicrobial properties, although the exact mechanism of action is not yet clear.
Biochemical and Physiological Effects:
Allyl 5-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate has been shown to have a wide range of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of tumor cells, induce apoptosis, and inhibit cell proliferation. It has also been shown to have antiviral and antimicrobial properties, although the exact mechanism of action is not yet clear. In addition, this compound has been shown to have potential applications in the treatment of various diseases, including cancer, viral infections, and bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of allyl 5-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is its potential applications in the field of medicine and biotechnology. This compound has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. It has also been shown to have potential applications in the treatment of various diseases, including cancer, viral infections, and bacterial infections. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies.
Zukünftige Richtungen
There are several future directions for the study of allyl 5-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate. One direction is to further investigate its mechanism of action, which could lead to the development of more targeted therapies. Another direction is to explore its potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies could be conducted to optimize the synthesis method and improve the yield of this compound. Finally, the potential toxicity of this compound should be investigated to ensure its safety for use in humans.
Synthesemethoden
The synthesis of allyl 5-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate involves a multi-step process that starts with the reaction of 3-methoxybenzaldehyde and 2,4-pentanedione in the presence of ammonium acetate to form 5-(3-methoxyphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylic acid. This intermediate is then reacted with allyl bromide in the presence of potassium carbonate to form allyl 5-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate.
Wissenschaftliche Forschungsanwendungen
Allyl 5-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate has been the subject of extensive scientific research due to its potential applications in the field of medicine and biotechnology. This compound has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. It has also been shown to have potential applications in the treatment of various diseases, including cancer, viral infections, and bacterial infections.
Eigenschaften
Molekularformel |
C19H19N3O5 |
|---|---|
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
prop-2-enyl 5-(3-methoxyphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H19N3O5/c1-4-8-27-18(24)13-10(2)20-16-15(17(23)22-19(25)21-16)14(13)11-6-5-7-12(9-11)26-3/h4-7,9,14H,1,8H2,2-3H3,(H3,20,21,22,23,25) |
InChI-Schlüssel |
GUAPHWYKGRDGRA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)NC(=O)NC2=O)C3=CC(=CC=C3)OC)C(=O)OCC=C |
Kanonische SMILES |
CC1=C(C(C2=C(N1)NC(=O)NC2=O)C3=CC(=CC=C3)OC)C(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(2,6-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284574.png)
![2-(2-bromo-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284577.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284579.png)



![2-(2,4-dibromophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284590.png)


